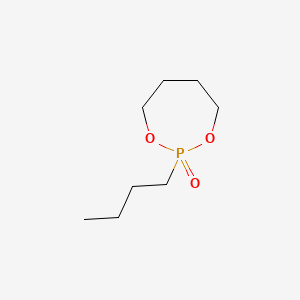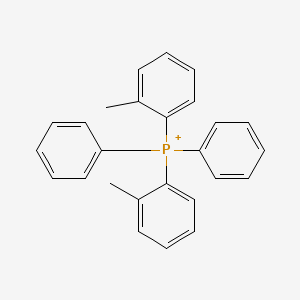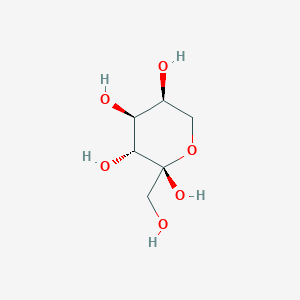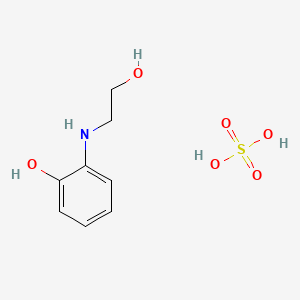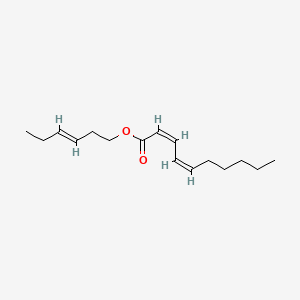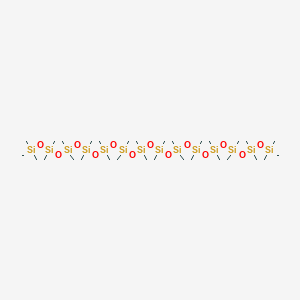
2,2-Dichloro-3-oxobutyryl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-oxobutyryl chloride is an organic compound with the molecular formula C4H3Cl3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dichloro-3-oxobutyryl chloride can be synthesized through the chlorination of 3-oxobutyric acid or its derivatives. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-3-oxobutyryl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dichloro-3-oxobutyric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often with a base or acid catalyst
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions
2,2-Dichloro-3-oxobutyric Acid: Formed through hydrolysis
2,2-Dichloro-3-hydroxybutyric Acid: Formed through reduction
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-oxobutyryl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3-oxobutyryl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the 2,2-dichloro-3-oxobutyryl moiety into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloroacetoacetyl chloride
- 2,2-Dichloro-3-oxobutanoyl chloride
- 2,4-Dichloro-3-oxobutanoyl chloride
Uniqueness
2,2-Dichloro-3-oxobutyryl chloride is unique due to its specific reactivity profile and the stability of the 2,2-dichloro-3-oxobutyryl group. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries .
Eigenschaften
CAS-Nummer |
83742-29-4 |
|---|---|
Molekularformel |
C4H3Cl3O2 |
Molekulargewicht |
189.42 g/mol |
IUPAC-Name |
2,2-dichloro-3-oxobutanoyl chloride |
InChI |
InChI=1S/C4H3Cl3O2/c1-2(8)4(6,7)3(5)9/h1H3 |
InChI-Schlüssel |
VZAAUKXTLDGLID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


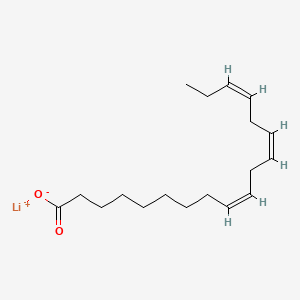

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
